1,8-Octane diisothiocyanate
CAS No.: 56312-14-2
Cat. No.: VC2124912
Molecular Formula: C10H16N2S2
Molecular Weight: 228.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 56312-14-2 |
---|---|
Molecular Formula | C10H16N2S2 |
Molecular Weight | 228.4 g/mol |
IUPAC Name | 1,8-diisothiocyanatooctane |
Standard InChI | InChI=1S/C10H16N2S2/c13-9-11-7-5-3-1-2-4-6-8-12-10-14/h1-8H2 |
Standard InChI Key | LVGANCPXXODGKA-UHFFFAOYSA-N |
SMILES | C(CCCCN=C=S)CCCN=C=S |
Canonical SMILES | C(CCCCN=C=S)CCCN=C=S |
Introduction
Molecular Structure and Identification
1,8-Octane diisothiocyanate consists of an eight-carbon chain (octane) with an isothiocyanate group (-N=C=S) attached to each terminal carbon. This structure gives the compound its distinctive reactivity profile and physical properties.
Identification Parameters
The compound is precisely identified through several standardized chemical identifiers:
Parameter | Value |
---|---|
IUPAC Name | 1,8-diisothiocyanatooctane |
CAS Registry Number | 56312-14-2 |
Molecular Formula | C₁₀H₁₆N₂S₂ |
InChI | InChI=1S/C10H16N2S2/c13-9-11-7-5-3-1-2-4-6-8-12-10-14/h1-8H2 |
InChI Key | LVGANCPXXODGKA-UHFFFAOYSA-N |
Canonical SMILES | C(CCCCN=C=S)CCCN=C=S |
These identifiers allow for unambiguous recognition of the compound in scientific literature and chemical databases .
Physical and Chemical Properties
1,8-Octane diisothiocyanate possesses distinct physical and chemical properties that determine its behavior in various chemical reactions and applications.
Physical Properties
The following table summarizes the key physical properties of 1,8-Octane diisothiocyanate:
Property | Value |
---|---|
Molecular Weight | 228.377 g/mol |
Physical State at Room Temperature | Liquid |
Density | 1.03 g/cm³ |
Boiling Point | 354.9°C at 760 mmHg |
Flash Point | 178.1°C |
Index of Refraction | 1.542 |
LogP | 3.53260 |
Polar Surface Area (PSA) | 88.90000 |
These physical characteristics influence the compound's storage requirements, handling procedures, and solubility profile .
Preparation Methods
The synthesis of 1,8-Octane diisothiocyanate involves specific chemical procedures that ensure high yield and purity.
Laboratory Synthesis
The compound is typically synthesized through a multi-step reaction process:
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The starting material, 1,8-diaminooctane, is reacted with an aqueous solution of sodium hydroxide at 35-40°C for approximately 3 hours.
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The resulting mixture is subsequently treated with hydrochloric acid and chloroform at ambient temperature for 0.25 hours.
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This procedure facilitates the conversion of amine groups to isothiocyanate functionalities, producing the desired compound.
Industrial Production
For large-scale production, the synthesis follows similar routes but with optimized conditions:
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Industrial-grade reagents are utilized to maintain cost-effectiveness.
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Reaction parameters (temperature, pressure, reaction time) are precisely controlled in batch reactors.
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Purification processes are implemented to achieve the desired product specifications.
Chemical Reactivity
The reactivity of 1,8-Octane diisothiocyanate is primarily determined by its isothiocyanate functional groups, which are highly susceptible to nucleophilic attack.
Reaction Types
The compound participates in several important types of reactions:
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Nucleophilic Substitution: The isothiocyanate groups undergo reactions with nucleophiles, leading to the replacement of the -N=C=S groups.
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Addition Reactions: Nucleophiles can add to the isothiocyanate groups, forming thiourea derivatives.
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Polymerization: The bifunctional nature of the compound makes it suitable for polymerization reactions, resulting in various polymeric materials.
Reaction Conditions
Optimal reactions typically occur under the following conditions:
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Solvents: Polar solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are commonly employed.
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Nucleophiles: Common nucleophilic reagents include amines, alcohols, and thiols.
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Catalysts: In certain reactions, organotin compounds or other catalysts may be used to enhance reaction rates and selectivity.
Applications in Scientific Research
1,8-Octane diisothiocyanate has found utility in multiple scientific disciplines due to its unique chemical properties.
Chemistry Applications
In the field of chemistry, the compound serves as:
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A building block for complex organic syntheses
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A cross-linking agent in polymer chemistry
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A reagent for the preparation of specialized thiourea derivatives
Biological Research
The compound has valuable applications in biological research:
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Modification of biomolecules through reaction with amino, hydroxyl, or thiol groups
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Study of protein-ligand interactions
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Investigation of cellular mechanisms and pathways
Medicinal Chemistry
Research in medicinal chemistry has explored the compound's potential in:
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Development of drug delivery systems
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Synthesis of bioactive compounds
Biological Activity
The biological activity of 1,8-Octane diisothiocyanate stems from its reactivity with nucleophilic functional groups present in biomolecules.
Cellular Effects
Research has indicated that the compound may exhibit:
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Effects on cell proliferation and viability
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Potential to induce apoptosis in certain cell types
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Interactions with proteins involved in cellular signaling pathways
Antimicrobial Properties
Some studies suggest antimicrobial effects against:
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Certain bacterial strains
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Fungal pathogens, particularly Candida species
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Other microorganisms through disruption of cellular processes
Comparative Analysis with Similar Compounds
Understanding the relationship between 1,8-Octane diisothiocyanate and structurally related compounds provides valuable insights into its unique properties and applications.
Structural Analogs
The following table compares 1,8-Octane diisothiocyanate with structurally similar compounds:
Compound | Molecular Formula | Key Differences | Primary Applications |
---|---|---|---|
1,4-Butane diisothiocyanate | C₆H₈N₂S₂ | Shorter carbon chain | Similar reactivity, different physical properties |
Cyclohexyl isothiocyanate | C₇H₁₁NS | Cyclic structure, single isothiocyanate group | Different steric and electronic effects |
2-Bromoethyl isothiocyanate | C₃H₄BrNS | Contains bromine, shorter chain | Different reactivity patterns |
1,8-Octanedithiol | C₈H₁₈S₂ | Contains thiol instead of isothiocyanate groups | Used as a reducing agent |
This comparison highlights the unique features of 1,8-Octane diisothiocyanate that contribute to its specific applications and properties .
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